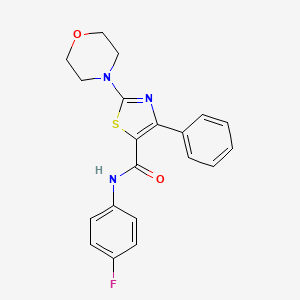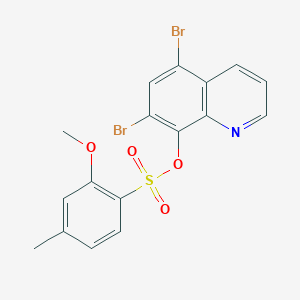![molecular formula C7H11N5 B15110143 N-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)guanidine sulfate](/img/structure/B15110143.png)
N-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)guanidine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)guanidine sulfate is a complex organic compound with the molecular formula C7H13N5O4S and a molecular weight of 263.28 g/mol
Méthodes De Préparation
Analyse Des Réactions Chimiques
1-(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)guanidine sulfate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can occur under different conditions, often involving halogenated reagents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has shown potential in antimicrobial research due to its imidazole structure.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)guanidine sulfate involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, depending on the target .
Comparaison Avec Des Composés Similaires
1-(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)guanidine sulfate can be compared with other similar compounds, such as:
2-((1-Benzoyl-1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)thio)acetamide:
Other imidazole derivatives: These compounds share the imidazole ring but vary in their substituents and biological activities.
The uniqueness of 1-(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)guanidine sulfate lies in its specific structure and the resulting properties that make it suitable for diverse applications.
Propriétés
Formule moléculaire |
C7H11N5 |
|---|---|
Poids moléculaire |
165.20 g/mol |
Nom IUPAC |
2-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)guanidine |
InChI |
InChI=1S/C7H11N5/c8-6(9)12-7-10-4-2-1-3-5(4)11-7/h1-3H2,(H5,8,9,10,11,12) |
Clé InChI |
VLXFAYUNHICGKA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)N=C(N2)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B15110067.png)
![5,5-Dimethyl-2-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B15110088.png)

![N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-methylbenzamide](/img/structure/B15110094.png)
![N-{5-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B15110109.png)
![7-(4-chlorophenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15110112.png)

![4-[5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15110136.png)
![5-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15110148.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide](/img/structure/B15110162.png)

![N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B15110171.png)

![N-butyl-6-imino-11-methyl-2-oxo-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15110178.png)
